molecular formula C27H26N2O6S B2836066 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate CAS No. 851094-39-8

4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate

Cat. No.: B2836066
CAS No.: 851094-39-8
M. Wt: 506.57
InChI Key: YAMXJPVQUPINJW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including a phenylsulfonyl group and a dimethoxybenzoate ester. The compound’s intricate structure makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the pyrazole derivative with 2,4-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazole: Lacks the 2,4-dimethoxybenzoate ester group.

    1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate: Similar structure but with a benzoate ester instead of a dimethoxybenzoate ester.

Uniqueness: 1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2,4-dimethoxybenzoate is unique due to the presence of both the phenylsulfonyl group and the 2,4-dimethoxybenzoate ester, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and binding interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6S/c1-17-11-14-23(18(2)15-17)29-26(35-27(30)22-13-12-20(33-4)16-24(22)34-5)25(19(3)28-29)36(31,32)21-9-7-6-8-10-21/h6-16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMXJPVQUPINJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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